4-(3,5-Dimethylisoxazol-4-YL)phenol is a chemical compound belonging to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds characterized by the presence of one oxygen and one nitrogen atom in their ring structure. This specific compound features a phenolic group attached to the isoxazole ring, which is further substituted with two methyl groups at positions 3 and 5. Isoxazole derivatives are recognized for their diverse biological activities, making them significant in pharmaceutical and agrochemical applications.
The synthesis of 4-(3,5-Dimethylisoxazol-4-YL)phenol can be accomplished through several synthetic routes. A common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate, at ambient temperature. This approach allows for the formation of the desired isoxazole derivative in a straightforward manner.
In industrial settings, large-scale synthesis may utilize optimized conditions to enhance yield and purity. One notable technique is microwave-assisted synthesis, which has been employed effectively for producing various isoxazole derivatives, including 4-(3,5-Dimethylisoxazol-4-YL)phenol .
The synthesis typically requires specific reagents and conditions:
4-(3,5-Dimethylisoxazol-4-YL)phenol undergoes various chemical reactions due to its functional groups:
These reactions allow for further modification of the compound for various applications.
The primary target of 4-(3,5-Dimethylisoxazol-4-YL)phenol is bromodomain-containing protein 4 (BRD4). The compound interacts with BRD4, inhibiting its activity. A derivative known as DDT26 has shown potent inhibitory effects on BRD4 with an IC50 value of .
The inhibition of BRD4 results in modulation of several biochemical pathways:
These properties contribute to its utility in various chemical applications.
4-(3,5-Dimethylisoxazol-4-YL)phenol has several scientific uses:
The recognition of N-ε-acetylated lysine (KAc) residues on histones by bromodomains serves as a fundamental mechanism for epigenetic gene regulation. Bromodomains—evolutionarily conserved protein modules of ~110 amino acids—act as "readers" of acetylation marks, recruiting transcriptional complexes to chromatin and enabling the assembly of gene-specific regulatory machinery [1] [6]. Dysregulated bromodomain activity is implicated in cancer pathogenesis, making them high-priority therapeutic targets.
Small-molecule KAc mimetics competitively disrupt bromodomain-histone interactions. Effective mimetics must replicate two critical features of acetyl-lysine:
Table 1: Structural Requirements for Acetyl-Lysine Mimetics
KAc Feature | Function | Mimetic Design Strategy |
---|---|---|
Carbonyl Oxygen | Hydrogen bonding with Asn140 (BRD4) | Isoxazole oxygen or phenol OH |
Methyl Group | Hydrophobic cavity occupancy | 3,5-Dimethyl groups on isoxazole ring |
Aliphatic Chain | Linker flexibility | Phenol spacer for optimal positioning |
4-(3,5-Dimethylisoxazol-4-yl)phenol exemplifies this design: Its isoxazole ring provides both the hydrogen-bond-accepting nitrogen atom and hydrophobic methyl groups, while the phenolic hydroxyl group enables water-mediated hydrogen bonding with the ZA channel of BET bromodomains [3] [6]. Crystal structures (e.g., PDB: 6FT4) confirm that the 3,5-dimethylisoxazole group occupies the KAc binding site of BRD4(1), forming a critical hydrogen bond with conserved Asn140 [3].
Early 3,5-dimethylisoxazole derivatives exhibited moderate affinity but served as versatile starting points for structure-based optimization. Compound 3 (Hewings et al., 2013) demonstrated an IC₅₀ of 4.8 µM against BRD4(1) but featured high ligand efficiency (LE = 0.39), validating the core scaffold [1] [6]. Key medicinal chemistry strategies drove progression to nanomolar inhibitors:
Table 2: Evolution of 3,5-Dimethylisoxazole-Based BRD4 Inhibitors
Compound | R-Group | BRD4(1) IC₅₀ (nM) | Ligand Efficiency | Key Advancement |
---|---|---|---|---|
3 | -CH₃ | 4,800 | 0.39 | Parent scaffold |
12 | -CH(OH)Ph | 640 | 0.36 | WPF shelf occupation |
OXFBD02 | -CH(OH)(4-FPh) | 234–235* | 0.41 | Fluorine substitution |
OXFBD04 | -CH(OH)(3-pyridyl) | 166 | 0.43 | Metabolic stability & LE |
4-(3,5-Dimethylisoxazol-4-yl)phenol serves as both a chemical tool and a strategic intermediate in bromodomain probe development. Its significance arises from three key attributes:
Table 3: Functional Significance in Cellular Models
Biological Activity | Experimental Model | Key Findings | Source |
---|---|---|---|
Antiproliferative Effects | MV4;11 AML cells | IC₅₀ < 1 µM; Cell cycle arrest in G₁ | Hewings et al. |
MYC Suppression | T-ALL cell lines | >50% MYC protein reduction at 6h (500 nM) | Coudé et al. |
Synergy with Epigenetic Drugs | KASUMI-1 + Azacitidine | Enhanced growth inhibition vs. monotherapy | Coudé et al. |
Structurally, the phenol moiety enables versatile chemistry for in vitro probe elaboration. Attempts to convert it into PROTACs (e.g., CRBN-recruiting degraders) faced challenges, however, as the exit vector orientation sterically clashed with Trp81 in BRD4(1), blocking ternary complex formation [5]. Despite this limitation, its role in validating the 3,5-dimethylisoxazole scaffold underscores its utility for probing BET-dependent biology.
CAS No.: 200399-47-9
CAS No.: 214491-07-3
CAS No.: 548-74-3
CAS No.: 36506-69-1
CAS No.: